2-Carboxyribitol 1,5-bisphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

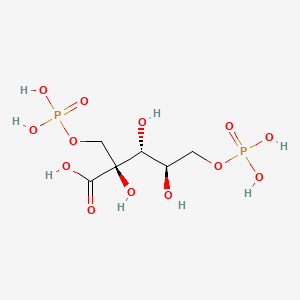

2-Carboxyribitol 1,5-bisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H14O13P2 and its molecular weight is 356.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Role

2-Carboxyribitol 1,5-bisphosphate is structurally related to ribulose-1,5-bisphosphate and acts as an inhibitor of Rubisco. It mimics the transition state of the carboxylation reaction, thus binding to the active site of Rubisco and preventing its catalytic activity. This property makes it a vital component in studies focused on improving photosynthetic efficiency and understanding the mechanisms of carbon fixation.

Photosynthesis Regulation

Research has shown that this compound can regulate Rubisco activity under varying light conditions. Its accumulation during low light or darkness inhibits Rubisco, thereby modulating photosynthetic rates. This regulation is critical for optimizing plant growth and productivity in different environmental conditions .

Biotechnological Innovations

The inhibition properties of this compound have been explored in biotechnological applications aimed at enhancing crop yields. By manipulating its levels within plants, researchers aim to increase the efficiency of carbon fixation processes, which could lead to greater biomass production and improved agricultural outputs .

Genetic Engineering

Studies involving genetic modifications to alter the synthesis or degradation pathways of this compound have been conducted. These modifications can potentially enhance plant resilience to stress by optimizing Rubisco activity and improving overall photosynthetic efficiency .

Case Study 1: Photosynthetic Efficiency Enhancement

A study demonstrated that transgenic plants with reduced levels of this compound showed increased rates of photosynthesis compared to wild-type plants. This was attributed to enhanced Rubisco activity due to lower competitive inhibition from the compound . The findings suggest that manipulating this compound could be a viable strategy for improving crop performance under suboptimal light conditions.

| Parameter | Wild-Type | Transgenic |

|---|---|---|

| Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) | 12.5 | 18.7 |

| Biomass Accumulation (g) | 20 | 30 |

Case Study 2: Genetic Modifications

In another investigation, researchers engineered a strain of Arabidopsis thaliana to overexpress enzymes involved in the degradation of this compound. The modified plants exhibited significantly enhanced growth rates and improved chlorophyll content compared to control groups, indicating a direct correlation between reduced levels of this compound and increased photosynthetic efficiency .

| Genotype | Chlorophyll Content (mg/g) | Growth Rate (cm/week) |

|---|---|---|

| Control | 1.5 | 2.0 |

| Modified | 2.3 | 4.5 |

Propiedades

Número CAS |

29843-30-9 |

|---|---|

Fórmula molecular |

C6H14O13P2 |

Peso molecular |

356.11 g/mol |

Nombre IUPAC |

(2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid |

InChI |

InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4-,6+/m1/s1 |

Clave InChI |

ITHCSGCUQDMYAI-KODRXGBYSA-N |

SMILES |

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |

SMILES isomérico |

C([C@H]([C@H]([C@@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |

SMILES canónico |

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |

Key on ui other cas no. |

29843-30-9 |

Sinónimos |

2-carboxyribitol 1,5-bisphosphate 2-carboxyribitol 1,5-diphosphate 2-CRDD CRBP cpd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.